Fmoc-Asn(Xan)-OH

Descripción general

Descripción

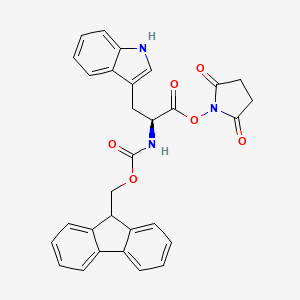

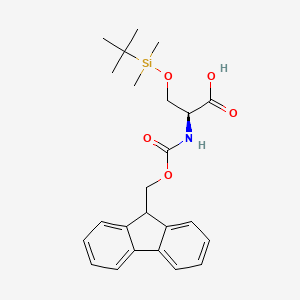

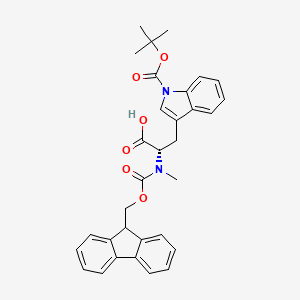

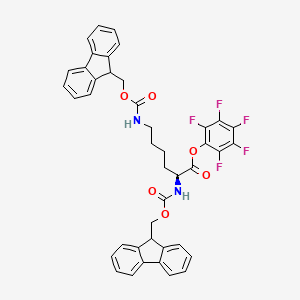

Fmoc-Asn(Xan)-OH is a compound used in peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group used in solid-phase peptide synthesis12. The Asn refers to asparagine, an amino acid, and Xan likely refers to a specific side chain or protecting group1.

Synthesis Analysis

The synthesis of Fmoc-Asn(Xan)-OH likely involves the coupling of the Fmoc-protected asparagine with the Xan group. In general, Fmoc-based solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain, with each amino acid added in its Fmoc-protected form3. A study describes the synthesis of an Fmoc-protected heptasaccharide asparagine building block, which could be relevant depending on the specific structure of the Xan group4.Molecular Structure Analysis

The molecular structure of Fmoc-Asn(Xan)-OH would consist of the Fmoc-protected asparagine coupled to the Xan group. The exact structure would depend on the specific nature of the Xan group. The Fmoc group is a bulky, aromatic group, and its presence affects the properties of the protected amino acid5.Chemical Reactions Analysis

In the context of peptide synthesis, the primary reactions involving Fmoc-Asn(Xan)-OH would be its coupling to the growing peptide chain and the subsequent removal of the Fmoc protecting group6. The exact reactions would depend on the specific protocols used in the synthesis6.

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Asn(Xan)-OH would depend on the specific structure of the Xan group. In general, Fmoc-protected amino acids are solid at room temperature and are soluble in organic solvents9.Aplicaciones Científicas De Investigación

1. Fabrication of Functional Materials

- Application : Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .

- Method : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly .

- Results : The self-organization of these functional molecules has been explored in various contexts, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapy, and antibiotic properties .

2. Amino Acid Analysis

- Application : Fmoc-modified amino acids are used in amino acid (AA) analysis, which is crucial in these fields .

- Method : A liquid chromatography-mass spectrometry (LC-MS) method for the derivatization of AAs using urea has been presented. The reactions proceed quantitatively under a wide range of conditions without any pretreatment steps .

- Results : Urea-derivatized products (carbamoyl amino acids) of 20 AAs exhibit better separation on reversed-phase columns and increased response in a UV detector compared to underivatized ones .

3. Synthesis of EGF-like Domain of Bovine Blood Coagulation Factor IX

- Application : Fmoc-amino acids are used in the synthesis of the epidermal growth factor (EGF)-like domain of the bovine blood coagulation factor IX .

- Method : The introduction of Ser 53 was carried out using the benzotriazolyl ester of Fmoc-serine carrying an unmasked glucose .

- Results : The paper does not provide specific results or outcomes obtained .

4. Peptide Synthesis

- Application : Fmoc-amino acid pentafluorophenol esters (Fmoc-OPfp esters) are useful in applications where amino acids are partially racemized during coupling .

- Method : The coupling rate is rapid and few side products are formed in the presence of HOBt .

- Results : Fmoc-Asn-OPfp and Fmoc-Gln-OPfp can be used without formation of cyano side products .

5. Homologation of Alpha-Amino Acids to Beta-Amino Acids

- Application : Fmoc-OPfp amino acid esters were utilized in the homologation of alpha-amino acids to beta-amino acids .

- Method : The two-step Arndt-Eister method was used .

- Results : The paper does not provide specific results or outcomes obtained .

6. Preparation of Positional Scanning Libraries

- Application : Fmoc-OPfp amino acid esters were also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .

- Method : The specific method is not mentioned .

- Results : The paper does not provide specific results or outcomes obtained .

7. Fabrication of Functional Materials

- Application : Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .

- Method : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly .

- Results : The self-organization of these functional molecules has been explored in various contexts, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapy, and antibiotic properties .

8. Amino Acid Analysis

- Application : Fmoc-modified amino acids are used in amino acid (AA) analysis, which is crucial in these fields .

- Method : A liquid chromatography-mass spectrometry (LC-MS) method for the derivatization of AAs using urea has been presented. The reactions proceed quantitatively under a wide range of conditions without any pretreatment steps .

- Results : Urea-derivatized products (carbamoyl amino acids) of 20 AAs exhibit better separation on reversed-phase columns and increased response in a UV detector compared to underivatized ones .

9. Synthesis of EGF-like Domain of Bovine Blood Coagulation Factor IX

- Application : Fmoc-amino acids are used in the synthesis of the epidermal growth factor (EGF)-like domain of the bovine blood coagulation factor IX .

- Method : The introduction of Ser 53 was carried out using the benzotriazolyl ester of Fmoc-serine carrying an unmasked glucose .

- Results : The paper does not provide specific results or outcomes obtained .

Safety And Hazards

The safety and hazards associated with Fmoc-Asn(Xan)-OH would depend on the specific nature of the Xan group. Material Safety Data Sheets (MSDS) for similar compounds, such as Fmoc-Asn(Trt)-OPfp and Fmoc-Asn(Trt)-NovaSyn® TGA, are available and should be consulted for detailed safety information1011.

Direcciones Futuras

The use of Fmoc-Asn(Xan)-OH in peptide synthesis has potential for the development of new peptides and proteins with diverse biological activities. One study describes the use of an Fmoc-protected heptasaccharide asparagine building block in the chemoenzymatic synthesis of glycopeptides4. Another study discusses the synthesis of a Thomsen-Nouveau (Tn) glycoconjugate using a palladium-catalyzed coupling between a glycosyl donor and an Fmoc-protected serine acceptor12. These studies suggest potential future directions for the use of Fmoc-Asn(Xan)-OH and similar compounds in the synthesis of complex biological molecules.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSJDYJRHPNVAM-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn(Xan)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

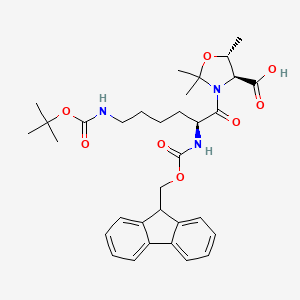

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)